molecular formula C9H9ClO3 B045402 2,6-Dimethoxybenzoyl chloride CAS No. 1989-53-3

2,6-Dimethoxybenzoyl chloride

Cat. No.: B045402
CAS No.: 1989-53-3
M. Wt: 200.62 g/mol
InChI Key: NDXRPDJVAUCBOH-UHFFFAOYSA-N
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Description

2,6-Dimethoxybenzoyl chloride is an organic compound with the molecular formula C₉H₉ClO₃. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethoxybenzoyl chloride can be synthesized through the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The reaction is as follows:

2,6-Dimethoxybenzoic acid+Thionyl chloride2,6-Dimethoxybenzoyl chloride+Sulfur dioxide+Hydrogen chloride\text{2,6-Dimethoxybenzoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 2,6-Dimethoxybenzoic acid+Thionyl chloride→2,6-Dimethoxybenzoyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process includes steps such as distillation to remove impurities and ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethoxybenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,6-dimethoxybenzoic acid.

    Reduction: It can be reduced to 2,6-dimethoxybenzaldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Amines and Alcohols: For substitution reactions, common reagents include primary and secondary amines, as well as alcohols, under basic conditions.

    Water: Hydrolysis typically occurs in aqueous acidic or basic conditions.

    Reducing Agents: Lithium aluminum hydride is commonly used for reduction reactions.

Major Products:

    Amides and Esters: Formed from substitution reactions.

    2,6-Dimethoxybenzoic Acid: Formed from hydrolysis.

    2,6-Dimethoxybenzaldehyde: Formed from reduction.

Scientific Research Applications

Synthesis of Antibiotics

One of the primary applications of 2,6-dimethoxybenzoyl chloride is in the synthesis of semisynthetic penicillins. It acts as an acylating agent in the production of antibiotics such as methicillin and ampicillin. The compound facilitates the formation of the β-lactam ring structure essential for antibiotic activity.

Case Study : A patent describes a method for synthesizing methicillin using this compound as an acylating agent, achieving yields between 68-80% . This method highlights its efficiency in producing high-purity penicillins.

Antimalarial Drug Development

Research has demonstrated that derivatives of artemisinin can be synthesized using this compound. These compounds have shown promising antimalarial activity, essential for addressing drug resistance in malaria treatments.

Case Study : A study reported the synthesis of two-carbon linked artemisinin-derived dimers using this compound, which exhibited significant efficacy against Plasmodium berghei in animal models . This highlights the compound's role in developing new antimalarial therapies.

Agrochemical Applications

This compound is also utilized in the synthesis of agrochemicals, including herbicides and fungicides. Its ability to modify biological activity makes it a valuable intermediate in pesticide formulations.

Example : The compound can be used to synthesize herbicides that target specific plant enzymes, enhancing selectivity and reducing environmental impact.

Material Science

In material science, this compound serves as a photoinitiator in polymerization processes. Its application in UV-curable coatings and adhesives has gained attention due to its efficiency in initiating polymerization under UV light.

Application AreaSpecific Use CaseNotes
PharmaceuticalsSynthesis of penicillinsKey acylating agent
Antimalarial DrugsSynthesis of artemisinin derivativesPromising efficacy against malaria
AgrochemicalsSynthesis of selective herbicidesReduces environmental impact
Material SciencePhotoinitiator for UV-curable materialsEnhances polymerization efficiency

Mechanism of Action

The mechanism of action of 2,6-dimethoxybenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is utilized in the synthesis of various compounds where the acyl group is introduced into the molecular framework .

Comparison with Similar Compounds

    2,4-Dimethoxybenzoyl Chloride: Similar in structure but differs in the position of the methoxy groups.

    2,6-Dimethylbenzoyl Chloride: Similar in structure but has methyl groups instead of methoxy groups.

    2,5-Dimethoxybenzoyl Chloride: Similar in structure but differs in the position of the methoxy groups.

Uniqueness: 2,6-Dimethoxybenzoyl chloride is unique due to the specific positioning of its methoxy groups, which influences its reactivity and the types of products it forms. This positioning makes it particularly useful in the synthesis of compounds where steric and electronic effects are crucial .

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for 2,6-Dimethoxybenzoyl chloride?

Methodology :

  • Starting Material : Derived from 2,6-dimethoxybenzoic acid via chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction typically proceeds under anhydrous conditions with catalytic dimethylformamide (DMF) to enhance reactivity.
  • Reaction Conditions : Reflux at 70–80°C for 4–6 hours under inert gas (N₂/Ar) to prevent hydrolysis .
  • Workup : Excess SOCl₂ is removed under reduced pressure, and the crude product is purified via distillation or recrystallization using non-polar solvents (e.g., hexane).

Safety Note : Conduct reactions in a fume hood due to HCl gas evolution. Use glassware resistant to corrosive reagents .

Q. What precautions are necessary when handling this compound in experimental settings?

Critical Measures :

  • Personal Protective Equipment (PPE) : Impervious gloves (nitrile/neoprene), chemical goggles, and lab coats. Respiratory protection (N95 mask) is required if aerosolization occurs .
  • Ventilation : Use fume hoods for all procedures to mitigate inhalation risks.
  • Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents. Avoid water to prevent exothermic reactions .
  • Storage : Keep in airtight containers under inert gas, away from moisture and bases .

Q. How should this compound be purified after synthesis?

Purification Strategies :

  • Distillation : Vacuum distillation (boiling point ~150–160°C at 10 mmHg) to isolate the pure chloride.
  • Recrystallization : Use hexane or toluene at low temperatures (0–5°C) to minimize decomposition.
  • Quality Control : Verify purity via thin-layer chromatography (TLC) with UV detection or ¹H NMR (δ 3.8–4.0 ppm for methoxy groups) .

Advanced Research Questions

Q. How does this compound participate in the synthesis of β-lactam antibiotics like methicillin?

Mechanistic Insight :

  • Reaction with 6-APA : this compound reacts with 6-aminopenicillanic acid (6-APA) in anhydrous dichloromethane (DCM) or THF. Triethylamine (Et₃N) is added to scavenge HCl.
  • Conditions : Stir at 0–5°C for 2 hours, followed by room temperature for 12–24 hours. The methoxy groups enhance steric protection of the β-lactam ring, improving antibiotic stability .
  • Isolation : Extract the product into ethyl acetate, wash with dilute HCl to remove unreacted reagents, and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What strategies optimize esterification reactions using this compound under anhydrous conditions?

Optimization Techniques :

  • Solvent Selection : Use aprotic solvents (e.g., DCM, THF) to avoid side reactions.
  • Base Choice : Et₃N or 4-dimethylaminopyridine (DMAP) accelerates acylation by absorbing HCl.
  • Temperature Control : Reflux (40–50°C) for rapid kinetics, but monitor for decomposition via TLC.
  • Substrate Activation : Pre-activate alcohols with molecular sieves (3Å) to ensure anhydrous conditions .

Example : Esterification of dibenzyl tartrate achieves >85% yield after 24 hours at reflux .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Analytical Workflow :

  • ¹H/¹³C NMR : Confirm substitution pattern (e.g., methoxy protons at δ 3.8–4.0 ppm; carbonyl carbon at ~165–170 ppm).
  • FT-IR : Detect C=O stretch (~1770 cm⁻¹) and C-O (methoxy) bands (~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ m/z ≈ 215.03).
  • X-ray Crystallography : Resolve steric effects of the 2,6-dimethoxy groups in crystalline derivatives .

Properties

IUPAC Name

2,6-dimethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXRPDJVAUCBOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062099
Record name Benzoyl chloride, 2,6-dimethoxy-
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Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1989-53-3
Record name 2,6-Dimethoxybenzoyl chloride
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Record name 2,6-Dimethoxybenzoyl chloride
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Record name Benzoyl chloride, 2,6-dimethoxy-
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Record name Benzoyl chloride, 2,6-dimethoxy-
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Record name 2,6-dimethoxybenzoyl chloride
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Record name 2,6-DIMETHOXYBENZOYL CHLORIDE
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Synthesis routes and methods

Procedure details

A 8.5 Kg portion of 2,6-dimethoxybenzoic acid was dissolved in 60 liters of toluene and the solution was stirred at ambient temperature while 6.8 liters of thionyl chloride was added dropwise over forty-five minutes. Following the addition, the reaction mixture next was cooled to room temperature and the solvent was removed by evaporation under reduced pressure, washed with 25 liters of Pet. ether cooled and filtered to provide a crude solid product. The product was stirred for one hour with 25 liters of fresh Pet. ether, and then cooled to 10° C. and filtered to provide 8.94 Kg of 2,6-dimethoxybenzoyl chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 L
Type
solvent
Reaction Step One
Quantity
6.8 L
Type
reactant
Reaction Step Two
[Compound]
Name
Pet. ether
Quantity
25 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

2,6-Dimethoxybenzoyl chloride
2,6-Dimethoxybenzoyl chloride
2,6-Dimethoxybenzoyl chloride
2,6-Dimethoxybenzoyl chloride
2,6-Dimethoxybenzoyl chloride
2,6-Dimethoxybenzoyl chloride

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